4-Chloro-5-methylindolin-2-one
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Overview
Description
4-Chloro-5-methylindolin-2-one is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities, making them crucial in medicinal chemistry
Preparation Methods
The synthesis of 4-Chloro-5-methylindolin-2-one typically involves several steps, starting from readily available starting materials. One common method involves the Fischer indole synthesis, which includes the reaction of phenylhydrazine with a ketone under acidic conditions . Another approach involves the Heck alkylation of an intermediate ketone enolate, followed by the transformation of a ketone carbonyl into an epoxide and its subsequent conversion into an allylic alcohol . Industrial production methods often utilize these synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
4-Chloro-5-methylindolin-2-one undergoes various chemical reactions, including:
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
4-Chloro-5-methylindolin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-5-methylindolin-2-one involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to changes in cellular processes . The exact mechanism can vary depending on the specific derivative and its application. Molecular docking studies have shown that certain derivatives can bind to target proteins, disrupting their function and leading to therapeutic effects .
Comparison with Similar Compounds
4-Chloro-5-methylindolin-2-one can be compared with other indole derivatives, such as:
5-Chloro-3-(2-(2,4-dinitrophenyl)hydrazono)indolin-2-one: This compound has shown potential as an antiviral agent against SARS-CoV-2.
4-Chloromethyl-5-methyl-1,3-dioxol-2-one: Known for its use in various synthetic applications.
2-Chloro-4-iodo-5-methylpyridine: Utilized in the synthesis of more complex heterocyclic compounds.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.
Properties
Molecular Formula |
C9H8ClNO |
---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
4-chloro-5-methyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C9H8ClNO/c1-5-2-3-7-6(9(5)10)4-8(12)11-7/h2-3H,4H2,1H3,(H,11,12) |
InChI Key |
PFXOURUQNDVNGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=O)C2)Cl |
Origin of Product |
United States |
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